molecular formula C16H16ClN5S2 B2367610 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-50-8

2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2367610
CAS No.: 868222-50-8
M. Wt: 377.91
InChI Key: RHTXYGHHXUWMKC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-triazole core linked to a pyrimidine ring via a thioether bridge. The 4-chlorophenyl and methylthio substituents at the triazole ring, along with the 4,6-dimethyl groups on the pyrimidine, contribute to its unique electronic and steric properties. Such structural motifs are common in pharmacologically active molecules, particularly those targeting enzymes or receptors requiring sulfur-mediated interactions .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5S2/c1-10-8-11(2)19-15(18-10)24-9-14-20-21-16(23-3)22(14)13-6-4-12(17)5-7-13/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXYGHHXUWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=C(C=C3)Cl)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the triazole and pyrimidine precursors. One common method involves the nucleophilic substitution reaction of a chlorophenyl derivative with a triazole compound under basic conditions. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
The compound exhibits significant antifungal properties, particularly against pathogens such as Candida albicans and Aspergillus niger. A study demonstrated that derivatives of triazole compounds, including those similar to the target compound, showed potent antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes .

Antitumor Properties
Research has indicated that compounds with triazole and pyrimidine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative of the target compound was tested against breast cancer cells and showed a marked reduction in cell viability, suggesting potential as an anticancer agent .

Case Study: Synthesis and Bioactivity
A recent study synthesized a related triazole derivative and evaluated its bioactivity. The synthesized compound demonstrated a significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .

Agricultural Applications

Fungicides
The compound's structural characteristics make it suitable for use as a fungicide. Its efficacy against plant pathogens has been documented in several studies. For example, formulations containing triazole derivatives have been shown to effectively control diseases caused by Botrytis cinerea in crops like grapes .

Herbicide Potential
There is growing interest in the herbicidal properties of triazole-containing compounds. Preliminary studies suggest that modifications to the molecular structure can enhance selectivity against specific weed species while minimizing harm to crops .

Material Science Applications

Electrolytes in Solar Cells
Recent research has explored the use of triazole compounds as additives in dye-sensitized solar cells (DSSCs). The incorporation of these compounds has been shown to improve the efficiency of charge transport within the cell .

Application AreaSpecific Use CaseFindings
PharmaceuticalsAntifungal agentsEffective against Candida albicans
Antitumor agentsInduces apoptosis in cancer cells
AgricultureFungicidesControls Botrytis cinerea
HerbicidesSelective against specific weed species
Material ScienceElectrolytes in solar cellsEnhances charge transport efficiency

Mechanism of Action

The mechanism of action of 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Compound Name Key Structural Differences Molecular Weight Key References
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-1,2,4-triazole-3-thiol Fluorophenyl substituent; triazole-3-thiol instead of methylthio group 387.42
4-{4-(4-Chlorophenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine Pyridine instead of pyrimidine; 2-fluorobenzylthio substituent 396.87
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Nitrobenzylidene and trifluoromethyl groups; ester functionalization 521.48
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine backbone; lacks triazole moiety 266.79

Key Observations :

  • The methylthio group (-SMe) offers moderate electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl (-CF₃) or nitro (-NO₂) groups in analogues .
Pharmacological and Physicochemical Properties

Limited direct pharmacological data are available for the target compound, but insights can be inferred from analogues:

Property Target Compound Analogues (Selected Examples)
Antibacterial Activity Not reported Thiazolo[4,5-d]pyrimidines (e.g., compound 2 in ) show MIC values of 8–32 µg/mL against S. aureus.
Thermodynamic Stability Likely high due to rigid triazole-pyrimidine core Morpholinium triazole-thioacetates exhibit ΔG° ≈ -12 kJ/mol in hydrophilic chromatography .
Melting Point Not reported Triazole-pyrimidine hybrids: 140–240°C (e.g., compound 5m melts at 147–149°C ).

Key Differences :

  • The absence of strong electron-withdrawing groups (e.g., -NO₂, -CF₃) in the target compound may reduce reactivity but enhance metabolic stability compared to nitro- or trifluoromethyl-containing analogues .

Biological Activity

Introduction

The compound 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a member of the triazole class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 2-(((4-(4-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine
  • Molecular Formula : C13H14ClN5S
  • Molecular Weight : 305.79 g/mol

This compound features a triazole ring and a pyrimidine moiety, which are known to contribute to its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl and methylthio groups enhances these effects by increasing lipophilicity and membrane permeability. In vitro assays have demonstrated effectiveness against various bacterial strains and fungi .
  • Anticancer Properties
    • Research indicates that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For instance, triazole derivatives have been found to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer .
  • Antioxidant Activity
    • The antioxidant properties of this compound have been evaluated through assays measuring its ability to scavenge free radicals. The results suggest that it may protect cells from oxidative stress, which is linked to various chronic diseases .
  • Enzyme Inhibition
    • Triazoles are known to inhibit enzymes such as cytochrome P450s, which play a crucial role in drug metabolism. This inhibition can lead to increased efficacy of co-administered drugs or reduced toxicity .

Study 1: Antimicrobial Efficacy

A study conducted by Hamid et al. (2020) explored the antimicrobial activity of various triazole derivatives, including those similar to our compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of triazole derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Comparative Analysis

Biological ActivityCompound TypeEffectiveness
AntimicrobialTriazole derivativesHigh
AnticancerTriazole derivativesModerate to High
AntioxidantTriazole derivativesModerate
Enzyme InhibitionTriazole derivativesSignificant

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